molecular formula C23H15ClN2O2S B15023923 2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione

2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione

Cat. No.: B15023923
M. Wt: 418.9 g/mol
InChI Key: JGKZQEXGIUCFMK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione is a complex organic compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione typically involves the reaction of chalcones with 2-aminothiophenol. The chalcone intermediates are synthesized by the base-catalyzed condensation of equimolar quantities of appropriate aldehydes and ketones . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H15ClN2O2S

Molecular Weight

418.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-b][1,5]benzothiazepine-1,3-dione

InChI

InChI=1S/C23H15ClN2O2S/c24-15-10-12-16(13-11-15)26-22(27)19-20(14-6-2-1-3-7-14)25-17-8-4-5-9-18(17)29-21(19)23(26)28/h1-13,20,25H

InChI Key

JGKZQEXGIUCFMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)SC5=CC=CC=C5N2

Origin of Product

United States

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